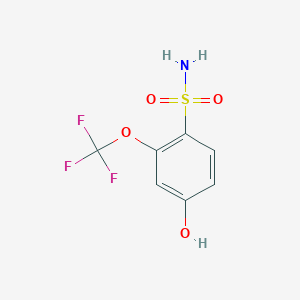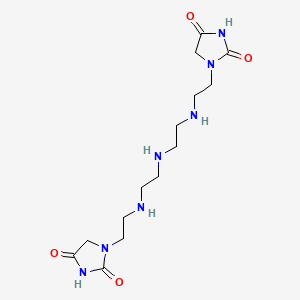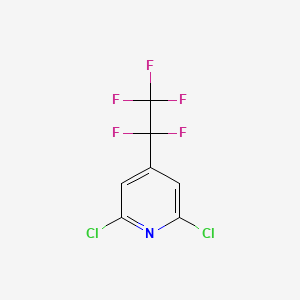
4-Hydroxy-2-(trifluoromethoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-(trifluoromethoxy)benzenesulfonamide is an organic compound characterized by the presence of a trifluoromethoxy group, a hydroxyl group, and a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(trifluoromethoxy)benzenesulfonamide typically involves the introduction of the trifluoromethoxy group onto a benzene ring followed by the addition of the sulfonamide group. One common method involves the reaction of 4-hydroxybenzenesulfonamide with trifluoromethoxy reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2-(trifluoromethoxy)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the sulfonamide group can produce primary amines.
Applications De Recherche Scientifique
4-Hydroxy-2-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzenesulfonamide: Lacks the trifluoromethoxy group, resulting in different chemical properties.
2-(Trifluoromethoxy)benzenesulfonamide: Lacks the hydroxyl group, affecting its reactivity and applications.
4-Hydroxy-2-methoxybenzenesulfonamide: Contains a methoxy group instead of a trifluoromethoxy group, leading to different electronic and steric effects.
Uniqueness
4-Hydroxy-2-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of both the trifluoromethoxy and sulfonamide groups, which confer distinct chemical properties and reactivity. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, while the sulfonamide group provides opportunities for hydrogen bonding and interaction with biological targets.
Propriétés
Formule moléculaire |
C7H6F3NO4S |
|---|---|
Poids moléculaire |
257.19 g/mol |
Nom IUPAC |
4-hydroxy-2-(trifluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C7H6F3NO4S/c8-7(9,10)15-5-3-4(12)1-2-6(5)16(11,13)14/h1-3,12H,(H2,11,13,14) |
Clé InChI |
GSNSUMLDRHQMAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)OC(F)(F)F)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B12064063.png)
![Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide](/img/structure/B12064072.png)



![Titanium,[2-[2-(methoxy-kO)ethoxy-kO]ethanolato-kO]tris(2-propenoato-kO)-](/img/structure/B12064084.png)

![5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12064092.png)
![3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12064099.png)



![N,N-diethyl-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12064137.png)

